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Abstract
(Z)-2-Angeloyloxymethyl-2-butenoic acid is a naturally occurring acyloxycarboxylic acid first

identified in the roots of Anthriscus sylvestris Hoffm., a plant belonging to the Apiaceae family.

[1][2] This technical guide provides a comprehensive overview of its chemical structure,

nomenclature, and known properties. Due to the limited availability of detailed experimental

data in publicly accessible literature, this guide also highlights areas where further research is

required to fully characterize this compound for potential applications in drug development and

other scientific disciplines.

IUPAC Nomenclature and Chemical Structure
The systematic name for this compound according to IUPAC (International Union of Pure and

Applied Chemistry) nomenclature is (2Z)-2-{[(2Z)-2-methylbut-2-enoyl]oxymethyl}but-2-enoic

acid.

The nomenclature is derived as follows:

Principal Functional Group: The molecule's highest priority functional group is the carboxylic

acid (-COOH), making it a derivative of butenoic acid.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1659904?utm_src=pdf-interest
https://www.benchchem.com/product/b1659904?utm_src=pdf-body
https://www.medchemexpress.com/z-2-angeloyloxymethyl-2-butenoic.html
https://www.researchgate.net/publication/257917073_Preparative_Isolation_and_Purification_of_Deoxypodophyllotoxin_from_the_Rhizomes_of_Anthriscus_sylvestris_by_High-speed_Counter-current_Chromatography
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1659904?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parent Chain: The longest carbon chain containing the principal functional group is a four-

carbon chain with a double bond, hence "butenoic acid".

Numbering and Stereochemistry of the Parent Chain: The carbon chain is numbered starting

from the carboxylic acid carbon as C1. The double bond is between C2 and C3. The (Z)-

configuration (from the German zusammen, meaning "together") indicates that the highest

priority substituents on each carbon of the double bond (the carboxylic acid group on C2 and

the ethyl group's methyl on C3) are on the same side.

Substituent at C2: There is a substituent group attached to the second carbon (C2), which is

named as a whole.

Substituent Structure: The substituent is an "angeloyloxymethyl" group. This is broken down

as:

methyl: a -CH₂- group.

oxy: an oxygen atom linking the methyl group to the "angeloyl" group, forming an ester

linkage.

angeloyl: This is the acyl group derived from angelic acid. Angelic acid is the common

name for (2Z)-2-methylbut-2-enoic acid.[1][3][4] The (Z)-configuration of the double bond

in the angeloyl moiety is also specified.

Final Assembly: Combining these parts, the full IUPAC name is (2Z)-2-{[(2Z)-2-methylbut-2-

enoyl]oxymethyl}but-2-enoic acid.

Below is a diagram illustrating the logical relationship of the nomenclature breakdown.
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Caption: IUPAC nomenclature breakdown for the target molecule.

Physicochemical Properties
Detailed experimental data on the physicochemical properties of (Z)-2-Angeloyloxymethyl-2-
butenoic acid are not readily available in the surveyed literature. However, some properties

can be inferred from its chemical structure and information on related compounds.
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Property Value Source/Comment

Molecular Formula C₁₀H₁₄O₄ [2]

Molecular Weight 198.22 g/mol [2]

Appearance

Not reported. Likely an oil or

low-melting solid at room

temperature.

Based on related structures

like angelic acid (volatile solid)

and (Z)-2-butenoic acid

(liquid).[1]

Solubility

Expected to have some

solubility in organic solvents

and limited solubility in water.

The presence of a carboxylic

acid and ester groups

suggests this profile. No

quantitative data is available.

pKa Not reported.
The carboxylic acid moiety

would give it acidic properties.

Melting Point Not reported.

Boiling Point Not reported.

Spectroscopic Data
Spectroscopic data for (Z)-2-Angeloyloxymethyl-2-butenoic acid was reported in the original

isolation paper by Kozawa et al. in 1978.[1] However, the full spectral data is not available in

the public domain. A later study confirmed their NMR data for this compound isolated from

Anthriscus sylvestris. The expected spectral features are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Expected signals would include:

Vinyl protons from both the butenoic acid and angeloyl moieties.

Singlets or doublets for the methyl groups.

A singlet for the methylene (-CH₂-) protons of the oxymethyl bridge.
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A broad singlet for the carboxylic acid proton.

¹³C NMR: Expected signals would include:

Carbonyl carbons of the carboxylic acid and ester.

Olefinic carbons from both double bonds.

Aliphatic carbons of the methyl and methylene groups.

Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for:

O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹).

C=O stretch of the carboxylic acid and the ester (around 1690-1760 cm⁻¹).

C=C stretch (around 1640-1680 cm⁻¹).

C-O stretch of the ester and carboxylic acid (around 1000-1300 cm⁻¹).

Mass Spectrometry (MS)
The mass spectrum should show the molecular ion peak. Common fragmentation patterns for

carboxylic acids and esters would be expected, such as the loss of the angeloyl group or

cleavage at the ester linkage.

Experimental Protocols
Isolation from Natural Sources
(Z)-2-Angeloyloxymethyl-2-butenoic acid is a natural product found in the roots of Anthriscus

sylvestris Hoffm.[1][2] A detailed experimental protocol from the original literature is not widely

available. A general hypothetical workflow for the isolation of such a compound from a plant

source is presented below.
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Caption: A hypothetical workflow for the isolation of the target molecule.
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Chemical Synthesis
There are no specific published methods for the total synthesis of (Z)-2-Angeloyloxymethyl-2-
butenoic acid found in the searched literature. A plausible synthetic route could involve the

esterification of (Z)-2-(hydroxymethyl)but-2-enoic acid with angelic acid or its activated

derivative (e.g., angeloyl chloride).

Biological Activity and Signaling Pathways
There is a lack of specific biological activity data for (Z)-2-Angeloyloxymethyl-2-butenoic acid

in the available literature. While other compounds from Anthriscus sylvestris have been

investigated for cytotoxic and other properties, this particular molecule has not been the subject

of extensive biological evaluation.

Given its structure as a modified short-chain fatty acid, potential areas for future investigation

could include antimicrobial, anti-inflammatory, or cytotoxic activities. Short-chain fatty acids are

known to interact with various cellular targets, including G-protein coupled receptors and

histone deacetylases. However, any such activity for this specific compound is purely

speculative at this point and would require experimental validation.

Conclusion and Future Directions
(Z)-2-Angeloyloxymethyl-2-butenoic acid is a known natural product with a well-defined

chemical structure. However, a significant gap exists in the publicly available scientific literature

regarding its detailed physicochemical properties, comprehensive spectroscopic data, and

biological activity. For this compound to be considered for applications in drug development or

as a research tool, further studies are essential to:

Isolate or synthesize sufficient quantities for comprehensive analysis.

Perform detailed spectroscopic analysis (1D and 2D NMR, high-resolution MS, IR) to confirm

its structure and provide reference data.

Determine its key physicochemical properties, including solubility and stability.

Conduct a broad range of biological screenings to identify any potential therapeutic activities.
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If any activity is identified, subsequent studies should focus on its mechanism of action and

relevant signaling pathways.

This technical guide serves as a summary of the current knowledge and a call for further

research to unlock the full potential of this unique natural product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science
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